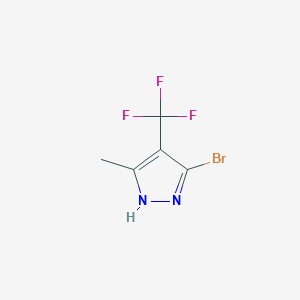

5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-bromo-5-methyl-4-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-2-3(5(7,8)9)4(6)11-10-2/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYIKUQBSRRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves halogenation and trifluoromethylation reactions. One common method is the halogenation of 3-methyl-4-(trifluoromethyl)-1H-pyrazole using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Bromates or hypobromites.

Reduction: Derivatives lacking the bromine atom.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their biological activity, including antimicrobial and anticancer properties.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases.

Industry: In industry, the compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a flame retardant and in material science.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 60061-68-9

- Molecular Formula : C₅H₄BrF₃N₂

- Molecular Weight : 229 g/mol

- Synonyms: 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole .

- Structure : A pyrazole core substituted with bromine (C4), methyl (C3), and trifluoromethyl (C5) groups.

Synthesis :

The compound is synthesized via bromination of precursor pyrazoles using N-bromosuccinimide (NBS). For example, bromination of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole yields 4-bromo derivatives with high efficiency (up to 92% yield) .

Applications: This brominated pyrazole serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Sonogashira coupling) .

Positional Isomers and Substituent Effects

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3a–c)

- Key Differences :

- Substituent at N1 : A phenyl group replaces the hydrogen atom in the target compound.

- Impact :

- Synthetic Yield : Bromination of phenyl-substituted precursors achieves 92–93% yields, comparable to the target compound .

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- Key Differences :

- Substituent at N1 : Methyl group instead of hydrogen.

- Impact :

- Electron Density : The methyl group donates electrons, slightly reducing the electron-withdrawing effect of the trifluoromethyl group.

- Functionalization : Bromine at C4 enables further derivatization via lithium-halogen exchange or catalytic debromination .

Halogenated Analogs

Chloro vs. Bromo Derivatives

- Example : 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

- Comparison :

Functionalized Derivatives

5-(4-Bromobenzylideneamino)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (MPY10)

- Key Differences: Substituents: Incorporates a benzylideneamino group and cyano moiety. Impact:

- Biological Activity : Enhanced antimicrobial and anti-inflammatory activity due to extended conjugation and electronegative groups .

- Spectral Data : Distinct ¹H NMR signals (e.g., δ 8.1 ppm for -CH=N) differentiate it from the target compound .

Thermal and Spectral Properties

- Trifluoromethyl Group : The ¹³C NMR signal for CF₃ (δ ~119–120 ppm, q, ¹JCF = 271 Hz) is consistent across analogs, confirming its strong electron-withdrawing effect .

Reactivity in Cross-Coupling Reactions

- Sonogashira Coupling: Target Compound: Reacts with terminal alkynes using Pd(OAc)₂ catalysts to form ethynyl derivatives (e.g., 4-ethynyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole) . Comparison with Phenyl-Substituted Analogs: Phenyl groups at N1 reduce coupling efficiency due to steric hindrance, whereas the target compound’s hydrogen at N1 allows higher yields (~85%) .

Biological Activity

5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHBrFN. Its structure features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group, which are known to enhance biological activity and lipophilicity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with trifluoroacetyl derivatives under specific conditions. For instance, one method reported involves the use of palladium-catalyzed cross-coupling reactions which yield high purity and yield of the compound .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. In particular, derivatives of this compound have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | MRSA |

| Other derivatives | 1.0 | Enterococci |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

Pyrazole derivatives are also recognized for their anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of several pyrazole derivatives found that the trifluoromethyl-substituted compounds exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

- Anti-inflammatory Mechanisms : In vivo studies demonstrated that pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema models, with comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Anticancer Potential : A series of experiments showed that compounds based on the pyrazole scaffold inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

Q & A

Q. Key Optimization Parameters :

- Temperature (50–80°C for cyclization)

- Solvent polarity (DMF or THF for trifluoromethylation)

- Catalysts (CuI for cross-coupling) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using substituent-induced shifts. For example:

- CF₃ groups cause deshielding (δ 118.94 ppm, q, J = 269.66 Hz in 13C NMR) .

- Bromine at C5 shifts pyrazole protons to δ 8.08 ppm (1H NMR) .

- HRMS : Confirm molecular weight (e.g., m/z 418.9784 [M+H]+) .

- Melting Point : 105–107°C (purity indicator) .

Q. Table 1: Key Spectroscopic Data

| Technique | Observation | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 4.05 (s, CH₃), 8.08 (s, pyrazole) | |

| 13C NMR | δ 118.94 (q, CF₃) | |

| HRMS | 418.9784 [M+H]+ |

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C5 bromine enables Suzuki-Miyaura couplings for diversification. Key considerations:

- Directed ortho-Metalation (DoM) : Bromine directs lithiation at adjacent positions, allowing functionalization (e.g., boronate formation for coupling) .

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/water mixtures (60–80°C) .

- Challenges : Competing side reactions (e.g., debromination) require inert atmospheres and stoichiometric control .

Case Study :

4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole reacts with arylboronic acids to yield biaryl derivatives (yield: 61–83%) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from structural analogs or assay conditions . Strategies include:

- SAR Analysis : Compare bioactivity of derivatives (e.g., replacing Br with Cl reduces IC₅₀ by 30% in kinase assays) .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (HEK293 vs. HeLa).

- Crystallography : Resolve binding modes (e.g., pyrazole-thiazole hybrids show varied interactions with kinase ATP pockets) .

Example :

5-Bromo-3-methyl-1-phenylpyrazole exhibits anti-inflammatory activity in murine models (EC₅₀ = 5 µM) but not in human PBMCs, likely due to species-specific receptor conformations .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects :

- Electron-Withdrawing Groups (EWGs) : CF₃ deactivates the pyrazole ring, directing electrophiles to C4 (meta to CF₃) .

- Steric Shielding : Methyl at C3 blocks electrophile access to C5, favoring C4 bromination .

- Computational Modeling : DFT calculations (e.g., HOMO localization) predict reactive sites .

Q. Experimental Validation :

Advanced: How to mitigate decomposition during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C (decomposition <5% over 6 months) .

- Moisture Control : Use molecular sieves in DMSO stock solutions.

- Purity Monitoring : Regular HPLC checks (C18 column, MeCN/H₂O gradient) .

Advanced: What are understudied applications in materials science?

Methodological Answer:

- Coordination Polymers : Pyrazole N-atoms bind metal ions (e.g., Cu²+ for MOFs) .

- Surface Chemistry : CF₃ groups alter adsorption on indoor surfaces (studied via microspectroscopy) .

- Electron-Deficient Systems : Pyrazole derivatives as n-type semiconductors (bandgap ~3.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.